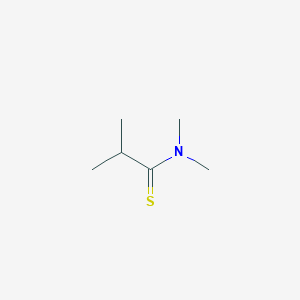

N,N,2-trimethylpropanethioamide

Description

Properties

Molecular Formula |

C6H13NS |

|---|---|

Molecular Weight |

131.24 g/mol |

IUPAC Name |

N,N,2-trimethylpropanethioamide |

InChI |

InChI=1S/C6H13NS/c1-5(2)6(8)7(3)4/h5H,1-4H3 |

InChI Key |

VLVOLSDXFIUFQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Lawesson’s Reagent-Mediated Thionation

The most widely documented method for synthesizing N,N,2-trimethylpropanethioamide involves the thionation of N,N,2-trimethylpropanamide using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reaction replaces the carbonyl oxygen of the amide with sulfur, yielding the corresponding thioamide.

Procedure :

-

Reaction Setup : N,N,2-Trimethylpropanamide (200 mg, 1.75 mmol) is dissolved in dichloromethane (0.50 M).

-

Reagent Addition : Lawesson’s reagent (0.5 equivalents) is suspended in dichloromethane and added to the amide solution.

-

Stirring : The mixture is stirred at room temperature for 2 hours.

-

Workup : The solvent is removed under reduced pressure, and the crude product is purified via column chromatography using dichloromethane as the eluent.

Yield : 70% (162 mg, 1.23 mmol).

Characterization :

-

¹H NMR (400 MHz, CDCl₃): δ 3.51 (s, 3H, NCH₃), 3.35 (s, 3H, NCH₃), 3.16 (septet, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.24 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 211.1 (C=S), 44.9 (NCH₃), 41.0 (NCH₃), 37.0 (CH(CH₃)₂), 23.1 (CH(CH₃)₂).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stoichiometry and Catalyst Loading

-

Lawesson’s Reagent : Substoichiometric amounts (0.5 equivalents) prevent over-thionation and byproduct formation.

-

Reaction Time : 2 hours balances completeness and efficiency.

Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Propanethioamide, N,N,2-trimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides, depending on the nucleophile used.

Scientific Research Applications

Propanethioamide, N,N,2-trimethyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which propanethioamide, N,N,2-trimethyl- exerts its effects involves interactions with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide

Structural Differences :

- Substituents : The 4-methoxybenzenethio group replaces the 2-methyl group in N,N,2-trimethylpropanethioamide.

- Electronic Effects : The electron-donating methoxy group on the aromatic ring enhances resonance stabilization of the thioamide, while the sulfur atom increases polarizability.

Reactivity :

- The aromatic thioether in N,N-dimethyl-2-(4-methoxybenzenethio)propanamide facilitates electrophilic aromatic substitution, whereas this compound’s aliphatic structure favors alkylation or cyclization reactions.

2-Propenamide, N,N-Dimethyl

Functional Group Contrast :

Reactivity :

- Acrylamides undergo radical polymerization more readily, whereas thioamides like this compound are prone to oxidation or nucleophilic attack at the sulfur atom.

Spectroscopic Data :

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide

Structural Comparison :

- This compound features a malonamide core (two amide groups) with aryl and hydroxamic acid substituents, contrasting with the monothioamide structure of this compound.

Chemical Behavior :

- The hydroxamic acid group enables metal chelation, while the thioamide’s sulfur can act as a soft nucleophile.

- Propanediamides exhibit higher thermal stability due to extended conjugation, whereas thioamides are more reactive in redox environments .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N,2-trimethylpropanethioamide, and how can reaction conditions be optimized?

Synthesis of this compound typically involves thioacylation of the corresponding amide precursor. A common route includes reacting 2-methylpropanamide with thiophosgene or thioacyl chlorides under controlled conditions. Key parameters for optimization include:

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility and reaction homogeneity.

- Catalysts : Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can improve reaction rates and yields by neutralizing acidic byproducts .

Post-synthesis, quenching with ice-water and extraction with ethyl acetate followed by column chromatography (silica gel, hexane/EtOAc) are recommended for purification.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR Spectroscopy :

- ¹H NMR : Expect signals for methyl groups (δ 1.2–1.4 ppm, singlet for C(CH₃)₂), N-methyl protons (δ 2.8–3.1 ppm), and thioamide protons (δ 3.3–3.6 ppm, broad if NH is present).

- ¹³C NMR : Peaks at δ 28–32 ppm (C(CH₃)₂), δ 38–42 ppm (N-CH₃), and δ 195–205 ppm (C=S).

- Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 145.26 g/mol).

- IR Spectroscopy : A strong absorption band near 1200–1250 cm⁻¹ (C=S stretch) confirms the thioamide group .

Advanced: How can computational methods like the Joback or Crippen approach predict thermodynamic properties of this compound?

The Joback Method estimates properties such as heat capacity (e.g., 248.94 J/mol·K for liquid phase) and critical temperature using group contribution models. The Crippen Method calculates logP (partition coefficient) to predict solubility and bioavailability.

Limitations :

- These methods assume additive group contributions and may fail for sterically hindered or highly conjugated systems.

- Experimental validation (e.g., differential scanning calorimetry for heat capacity) is critical to resolve discrepancies between predicted and observed values .

Advanced: How should researchers address contradictions between experimental and computational data (e.g., solubility vs. predictions)?

- Step 1 : Verify experimental conditions (e.g., solvent purity, temperature accuracy) to rule out measurement errors.

- Step 2 : Cross-validate computational models (e.g., compare Joback, Crippen, and NIST Webbook predictions).

- Step 3 : Perform sensitivity analysis to identify which structural parameters (e.g., steric effects, hydrogen bonding) most influence discrepancies. For example, unexpected low solubility may arise from unaccounted polymorphic forms or hydration states .

Advanced: What strategies are effective in analyzing potential polymorphs of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve crystal packing motifs and hydrogen-bonding networks. For instance, polymorphs may differ in C=S⋯H-N interactions, affecting stability and melting points.

- Powder XRD : Compare experimental patterns with simulated data from computational tools (e.g., Mercury CSD).

- Thermal Analysis : Use DSC to identify phase transitions and quantify polymorphic purity. Note that metastable forms may convert under heating .

Basic: What analytical workflows are recommended to validate purity and structural integrity post-synthesis?

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates (e.g., Rf ~0.5 in 7:3 hexane/EtOAc).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%).

- LC-MS : Confirm molecular weight and detect impurities via [M+H]⁺ and fragment ions.

- Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced: How does steric hindrance from the 2-methyl group influence the reactivity of this compound?

The 2-methyl group introduces steric bulk, which:

- Reduces Nucleophilicity : Hinders attack at the carbonyl carbon, slowing hydrolysis or substitution reactions.

- Stabilizes Conformers : Favors staggered conformations in solution, as shown by NOESY NMR correlations between N-CH₃ and C(CH₃)₂ groups.

- Impacts Catalytic Interactions : In metal coordination studies, steric effects may limit binding modes, as observed in analogous thioamide complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.